molecular formula C8H8FN3 B1345310 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine CAS No. 933707-54-1

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine

Cat. No. B1345310
M. Wt: 165.17 g/mol
InChI Key: BFKMHHYAXUAKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-fluoro-1H-benzimidazol-2-yl)methanamine” is a chemical compound with the molecular formula C8H8FN3. It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(5-fluoro-1H-benzimidazol-2-yl)methanamine” consists of a benzimidazole ring with a fluorine atom at the 5th position and a methanamine group attached to the nitrogen atom at the 2nd position .

Scientific Research Applications

Antimicrobial Activity

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine and its derivatives have demonstrated significant potential in antimicrobial applications. Research has shown these compounds to exhibit marked potency as antimicrobial agents, with some derivatives showing promise in the treatment of infections caused by bacteria or yeasts (Ajani et al., 2016). Further studies highlight their efficacy against a wide spectrum of bacterial and yeast strains, suggesting their use in addressing infectious wounds (Kopel et al., 2015).

Synthesis and Characterization

Synthesis methodologies for these compounds have been a focal point of research. For example, a study presented a facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, including 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, highlighting their structural properties and potential for further applications (Menteşe et al., 2015).

Catalysis and Chemical Reactions

These compounds have also been investigated for their potential in catalysis and chemical reactions. The study of their interaction with various metals and their role in forming complexes can lead to developments in catalytic processes and material science. For example, research involving copper(II) complexes of these compounds demonstrated enhanced antimicrobial activity, suggesting applications in material science and catalysis (Elayaperumal et al., 2014).

Potential in Cancer Research

There is ongoing research into the potential of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine derivatives in cancer research. Some derivatives have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as chemotherapeutic agents (Anichina et al., 2021).

properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKMHHYAXUAKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine

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